Cas no 2708286-35-3 (Ethyl 4-bromoisoquinoline-6-carboxylate)

Ethyl 4-bromoisoquinoline-6-carboxylate is a brominated isoquinoline derivative with a carboxylate ester functional group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and heterocyclic compounds. The presence of both bromine and ester moieties offers multiple sites for further functionalization, enabling cross-coupling reactions, nucleophilic substitutions, or hydrolysis to carboxylic acids. Its well-defined structure and reactivity make it valuable in medicinal chemistry research for constructing complex scaffolds. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications.
Ethyl 4-bromoisoquinoline-6-carboxylate structure
2708286-35-3 structure
Product Name:Ethyl 4-bromoisoquinoline-6-carboxylate
CAS No:2708286-35-3
MF:C12H10BrNO2
MW:280.12
CID:5140750
PubChem ID:155896978
Update Time:2026-03-03

Ethyl 4-bromoisoquinoline-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-bromoisoquinoline-6-carboxylate
    • D87172
    • 2708286-35-3
    • Inchi: 1S/C12H10BrNO2/c1-2-16-12(15)8-3-4-9-6-14-7-11(13)10(9)5-8/h3-7H,2H2,1H3
    • InChI Key: HQVXFLWPWKBXDY-UHFFFAOYSA-N
    • SMILES: N1=CC2=CC=C(C(OCC)=O)C=C2C(Br)=C1

Computed Properties

  • Exact Mass: 278.98949g/mol
  • Monoisotopic Mass: 278.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 39.2Ų

Ethyl 4-bromoisoquinoline-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R159155-100mg
Ethyl 4-bromoisoquinoline-6-carboxylate
2708286-35-3 98%
100mg
¥1909 2023-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R159155-250mg
Ethyl 4-bromoisoquinoline-6-carboxylate
2708286-35-3 98%
250mg
¥3049 2023-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R159155-1g
Ethyl 4-bromoisoquinoline-6-carboxylate
2708286-35-3 98%
1g
¥7920 2023-09-09
Ambeed
A1442284-100mg
Ethyl 4-bromoisoquinoline-6-carboxylate
2708286-35-3 98%
100mg
$213.0 2025-02-21
Ambeed
A1442284-250mg
Ethyl 4-bromoisoquinoline-6-carboxylate
2708286-35-3 98%
250mg
$340.0 2025-02-21
Ambeed
A1442284-1g
Ethyl 4-bromoisoquinoline-6-carboxylate
2708286-35-3 98%
1g
$881.0 2025-02-21
1PlusChem
1P024HJ2-100mg
Ethyl 4-bromoisoquinoline-6-carboxylate
2708286-35-3 98%
100mg
$213.00 2024-05-08
1PlusChem
1P024HJ2-250mg
Ethyl 4-bromoisoquinoline-6-carboxylate
2708286-35-3 98%
250mg
$340.00 2024-05-08
1PlusChem
1P024HJ2-1g
Ethyl 4-bromoisoquinoline-6-carboxylate
2708286-35-3 98%
1g
$908.00 2024-05-08

Ethyl 4-bromoisoquinoline-6-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2708286-35-3)Ethyl 4-bromoisoquinoline-6-carboxylate
Order Number:A1010606
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:10
Price ($):192.0/306.0/793.0
Email:sales@amadischem.com

Additional information on Ethyl 4-bromoisoquinoline-6-carboxylate

Ethyl 4-bromoisoquinoline-6-carboxylate: A Comprehensive Overview

Ethyl 4-bromoisoquinoline-6-carboxylate, with the CAS number 2708286-35-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the isoquinoline family, which has been extensively studied for its diverse biological activities. The isoquinoline core of Ethyl 4-bromoisoquinoline-6-carboxylate is a bicyclic structure that forms the foundation for its unique chemical properties and potential applications in drug discovery.

The isoquinoline framework is a key structural element in many natural products and synthetic compounds. Ethyl 4-bromoisoquinoline-6-carboxylate incorporates a bromine atom at the 4-position and a carboxylic acid ester group at the 6-position, which significantly influences its chemical reactivity and biological behavior. The bromine substitution at position 4 introduces electronic effects that can modulate the compound's interaction with biological targets, while the carboxylic acid ester group at position 6 enhances solubility and bioavailability.

Recent studies have highlighted the potential of Ethyl 4-bromoisoquinoline-6-carboxylate as a lead compound in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Additionally, its ability to modulate ion channels has been explored in the context of treating neurological disorders such as epilepsy and chronic pain.

The synthesis of Ethyl 4-bromoisoquinoline-6-carboxylate involves a multi-step process that typically begins with the preparation of isoquinoline derivatives. One common approach involves the Friedlander synthesis, which utilizes o-aminobenzaldehyde and an α,β-unsaturated carbonyl compound to form the isoquinoline skeleton. Subsequent functionalization steps, such as bromination and esterification, yield the final product. The Friedlander synthesis remains a cornerstone in isoquinoline chemistry due to its versatility and efficiency.

From a pharmacokinetic perspective, Ethyl 4-bromoisoquinoline-6-carboxylate demonstrates favorable absorption profiles in preclinical models. Studies conducted in rodents indicate that oral administration leads to rapid absorption and systemic distribution, with moderate plasma protein binding. These properties make it an attractive candidate for further development as an orally administered drug.

One area of active research on Ethyl 4-bromoisoquinoline-6-carboxylate is its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are critical targets for drug development due to their involvement in numerous physiological processes. Recent findings suggest that this compound binds selectively to certain GPCR subtypes, potentially offering therapeutic benefits in conditions such as hypertension and diabetes.

In terms of environmental impact, Ethyl 4-bromoisoquinoline-6-carboxylate has been assessed for its biodegradability and ecotoxicity. Results from eco-toxicological studies indicate that it is not acutely toxic to aquatic organisms under standard test conditions. However, further research is required to fully understand its long-term effects on ecosystems.

The future prospects for Ethyl 4-bromoisoquinoline-6-carboxylate are promising, particularly in light of ongoing advancements in medicinal chemistry. Researchers are exploring strategies to optimize its pharmacokinetic properties while maintaining or enhancing its biological activity. Additionally, efforts are underway to investigate its potential as a chemotherapeutic agent against cancer by targeting specific oncogenic pathways.

In conclusion, Ethyl 4-bromoisoquinoline-6-carboxylate represents a valuable addition to the arsenal of compounds being studied for their therapeutic potential. Its unique chemical structure, combined with recent advances in understanding its biological activity, positions it as a key player in drug discovery research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2708286-35-3)Ethyl 4-bromoisoquinoline-6-carboxylate
A1010606
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):192.0/306.0/793.0
Email